molecular formula C21H17N3O B5774952 3-[5-(2,2-diphenylethyl)-1,2,4-oxadiazol-3-yl]pyridine

3-[5-(2,2-diphenylethyl)-1,2,4-oxadiazol-3-yl]pyridine

Cat. No.: B5774952
M. Wt: 327.4 g/mol
InChI Key: GJEMXFNSXLHBAS-UHFFFAOYSA-N
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Description

3-[5-(2,2-diphenylethyl)-1,2,4-oxadiazol-3-yl]pyridine is a chemical compound that has gained significant attention in the scientific community due to its diverse range of applications. This compound is widely used in scientific research for its unique properties and potential applications in various fields such as medicine, biotechnology, and materials science. In

Scientific Research Applications

3-[5-(2,2-diphenylethyl)-1,2,4-oxadiazol-3-yl]pyridine has been extensively studied for its potential applications in various fields of scientific research. In the field of medicine, this compound has shown promising results in the treatment of various diseases such as cancer, inflammation, and infectious diseases. In biotechnology, it has been used as a fluorescent probe for the detection of biomolecules and as a molecular marker for gene expression studies. In materials science, it has been used as a building block for the synthesis of novel materials with unique optical and electronic properties.

Mechanism of Action

The mechanism of action of 3-[5-(2,2-diphenylethyl)-1,2,4-oxadiazol-3-yl]pyridine is not fully understood. However, it is believed that this compound exerts its effects by interacting with specific molecular targets in cells. In cancer cells, it has been shown to inhibit the activity of enzymes involved in cell proliferation and induce apoptosis. In inflammation, it has been shown to inhibit the production of pro-inflammatory cytokines. In infectious diseases, it has been shown to inhibit the growth and replication of pathogens.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound vary depending on the specific application. In cancer cells, it has been shown to induce cell death and inhibit tumor growth. In inflammation, it has been shown to reduce inflammation and alleviate symptoms. In infectious diseases, it has been shown to inhibit the growth and replication of pathogens. In biotechnology, it has been used as a fluorescent probe for the detection of biomolecules and as a molecular marker for gene expression studies.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-[5-(2,2-diphenylethyl)-1,2,4-oxadiazol-3-yl]pyridine in lab experiments is its unique properties and potential applications in various fields of scientific research. However, there are also some limitations to using this compound. One of the main limitations is its complex synthesis process, which can be time-consuming and expensive. Another limitation is the lack of understanding of the mechanism of action, which can make it difficult to optimize its use in specific applications.

Future Directions

There are many future directions for the use of 3-[5-(2,2-diphenylethyl)-1,2,4-oxadiazol-3-yl]pyridine in scientific research. One potential direction is the development of new applications in the field of medicine, such as the treatment of neurodegenerative diseases and metabolic disorders. Another potential direction is the development of new materials with unique optical and electronic properties. Additionally, further research is needed to fully understand the mechanism of action of this compound and optimize its use in specific applications.

Synthesis Methods

The synthesis of 3-[5-(2,2-diphenylethyl)-1,2,4-oxadiazol-3-yl]pyridine is a complex process that involves multiple steps. The most common method for synthesizing this compound is through the reaction of 2,2-diphenylethylamine with pyridine-3-carboxylic acid hydrazide in the presence of a dehydrating agent such as phosphorus oxychloride. The resulting product is then treated with sodium hydroxide to form the final compound.

Properties

IUPAC Name

5-(2,2-diphenylethyl)-3-pyridin-3-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O/c1-3-8-16(9-4-1)19(17-10-5-2-6-11-17)14-20-23-21(24-25-20)18-12-7-13-22-15-18/h1-13,15,19H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJEMXFNSXLHBAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC2=NC(=NO2)C3=CN=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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